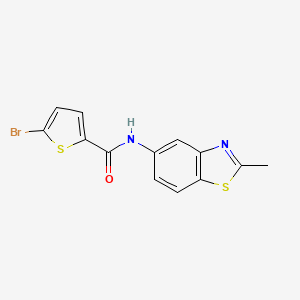

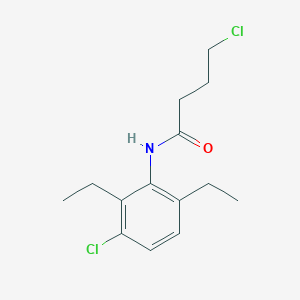

(4S)-6,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4S)-6,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride, also known as H-89, is a selective inhibitor of protein kinase A (PKA). PKA is a key regulator of various cellular processes, including metabolism, gene expression, and cell proliferation. H-89 has been widely used in scientific research to study the role of PKA in various biological pathways.

Scientific Research Applications

Research Applications and Synthesis

Chemical Synthesis and Reactions : Research involving pyran derivatives, such as 4H-pyran and its benzopyran analogs, often explores reactions with primary and secondary amines to yield a range of derivatives. These reactions can lead to the formation of novel compounds with potential pharmacological activities. For instance, the study by Allan and Reynolds (1971) on pyranylidene esters with amines showcased the synthesis of various dihydropyridine and benzopyrano[3,4-c]pyridine derivatives, emphasizing the versatility of pyran compounds in chemical synthesis (Allan & Reynolds, 1971).

Neuroprotective Agent Research : A compound with a similar complex structure, KR-31543, showing neuroprotective properties for ischemia-reperfusion damage, highlights the therapeutic potential of benzopyran derivatives. This research underscores the importance of studying such compounds for developing treatments for neurological conditions (Kim et al., 2002).

Polymer Modification for Medical Applications : The modification of poly vinyl alcohol/acrylic acid hydrogels with various amine compounds, including those related to benzopyran derivatives, illustrates the potential for creating materials with enhanced properties, such as thermal stability and antibacterial activity. These materials could have significant applications in the medical field, particularly in wound healing and as components of medical devices (Aly & El-Mohdy, 2015).

Anticoccidial and Antimicrobial Activities : Research on furan derivatives, which share structural similarities with benzopyran compounds, suggests the potential of these chemicals in developing treatments for infectious diseases. The synthesis of 5-amino-5,6-dihydro-6-methoxy-2-methyl-2-(4'-biphenylyl)-2H-pyran-3(4H)-ones demonstrated significant antimicrobial and anticoccidial activities, highlighting the broader implications of researching such compounds (Georgiadis, 1976).

properties

IUPAC Name |

(4S)-6,8-dimethyl-3,4-dihydro-2H-chromen-4-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO.ClH/c1-7-5-8(2)11-9(6-7)10(12)3-4-13-11;/h5-6,10H,3-4,12H2,1-2H3;1H/t10-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWWDBMGTFMHGPX-PPHPATTJSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)C(CCO2)N)C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C2C(=C1)[C@H](CCO2)N)C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl]-3-hydroxypiperidin-3-yl]acetamide](/img/structure/B2889141.png)

![N-(2,6-dimethylphenyl)-2-(2-morpholino-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2889147.png)

![3-(2-methoxyethyl)-1,6,7-trimethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2889151.png)

![1-(5-chloro-2-methoxyphenyl)-4-(1-(2-ethoxyethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2889155.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2889157.png)

![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea](/img/structure/B2889158.png)